Batefenterol Succinate

説明

特性

CAS番号 |

945905-37-3 |

|---|---|

分子式 |

C44H48ClN5O11 |

分子量 |

858.3 g/mol |

IUPAC名 |

butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate |

InChI |

InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1 |

InChIキー |

BDWHLFQPZLPCIZ-XLQCLRHOSA-N |

異性体SMILES |

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |

正規SMILES |

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GSK-961081D; TD5959; TD 5959; TD-5959; MABA; Batefenterol succinate |

製品の起源 |

United States |

Foundational & Exploratory

Batefenterol Succinate for COPD: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol succinate (B1194679) (formerly GSK961081) is a pioneering bifunctional molecule developed for the treatment of Chronic Obstructive Pulmonary Disease (COPD). It uniquely combines muscarinic receptor antagonism and β2-adrenoceptor agonism within a single molecule, a class of drugs known as Muscarinic Antagonist and β2-Agonist (MABA). This dual pharmacology aims to provide enhanced bronchodilation compared to monotherapies by targeting two distinct pathways involved in airway smooth muscle contraction. This technical guide provides an in-depth overview of the preclinical and clinical research on Batefenterol, focusing on its pharmacological profile, experimental methodologies, and clinical efficacy and safety data.

Core Pharmacology and Mechanism of Action

Batefenterol is designed to simultaneously inhibit acetylcholine-mediated bronchoconstriction through muscarinic M3 receptor blockade and stimulate airway smooth muscle relaxation via β2-adrenoceptor activation. This concomitant action is hypothesized to lead to a greater and more sustained improvement in lung function.

Signaling Pathways

The dual mechanism of action of Batefenterol targets two primary signaling pathways in airway smooth muscle cells. As a muscarinic antagonist, it blocks the Gq-protein coupled pathway activated by acetylcholine (B1216132), preventing the formation of inositol (B14025) trisphosphate (IP3) and the subsequent release of intracellular calcium, thereby inhibiting muscle contraction. As a β2-agonist, it stimulates the Gs-protein coupled pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), activation of protein kinase A (PKA), and ultimately, smooth muscle relaxation.

Data Presentation

Preclinical Pharmacology

Batefenterol has demonstrated potent activity at both muscarinic and β2-adrenergic receptors in preclinical studies.

| Parameter | Receptor | Value | Species |

| Binding Affinity (Ki) | Human M2 | 1.4 nM | Recombinant |

| Human M3 | 1.3 nM | Recombinant | |

| Human β2 | 3.7 nM | Recombinant | |

| Functional Potency (EC50) | Human β2 (cAMP stimulation) | 0.29 nM | Recombinant |

| Guinea Pig Trachea (MA) | 50.2 nM | Isolated Tissue | |

| Guinea Pig Trachea (BA) | 24.6 nM | Isolated Tissue | |

| Guinea Pig Trachea (MABA) | 11 nM | Isolated Tissue | |

| In Vivo Bronchoprotection (ED50) | Muscarinic Antagonism | 33.9 µg/mL | Guinea Pig |

| β2-Agonism | 14.1 µg/mL | Guinea Pig | |

| Combined MABA effect | 6.4 µg/mL | Guinea Pig |

MA: Muscarinic Antagonist activity; BA: β2-Agonist activity; MABA: Combined activity.

Clinical Efficacy in COPD (Phase IIb Dose-Ranging Study)

A randomized, double-blind, placebo-controlled, Phase IIb study evaluated the dose-response of once-daily inhaled Batefenterol over 42 days in patients with COPD.[1][2][3]

| Treatment Group | N | Change from Baseline in Weighted-Mean FEV1 (0-6h) on Day 42 (mL) vs. Placebo (95% Credible Interval) | Change from Baseline in Trough FEV1 on Day 42 (mL) vs. Placebo |

| Placebo | 47 | - | - |

| Batefenterol 37.5 µg | 47 | 191.1 | 182.2 |

| Batefenterol 75 µg | 46 | 243.6 | 198.8 |

| Batefenterol 150 µg | 48 | 275.5 | 205.5 |

| Batefenterol 300 µg | 47 | 288.7 | 211.1 |

| Batefenterol 600 µg | 45 | 292.8 | 244.8 |

| Umeclidinium/Vilanterol 62.5/25 µg | 43 | 280.9 | 233.1 |

FEV1: Forced Expiratory Volume in 1 second. Data from the intent-to-treat population.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. While proprietary, highly-specific protocols for Batefenterol's preclinical development are not publicly available, this section provides detailed representative protocols for the key assays used in its evaluation.

Muscarinic Receptor Radioligand Binding Assay (Representative Protocol)

This protocol is representative of methods used to determine the binding affinity (Ki) of a test compound for muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of Batefenterol for human M2 and M3 muscarinic receptors.

Materials:

-

Receptor Source: Membranes from CHO-K1 cells stably expressing human M2 or M3 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific Binding Control: Atropine (B194438) (1 µM).

-

Test Compound: Batefenterol succinate.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well filter plates (GF/C).

Procedure:

-

Membrane Preparation: Homogenize cultured cells in cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of membrane suspension (10-20 µg protein).

-

50 µL of [³H]-NMS at a final concentration at or below its Kd.

-

50 µL of Batefenterol at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, or 1 µM atropine for non-specific binding.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Batefenterol from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β2-Adrenoceptor Functional Assay (cAMP Accumulation - Representative Protocol)

This protocol measures the ability of a test compound to stimulate cAMP production, indicating β2-agonist activity.

Objective: To determine the functional potency (EC50) and efficacy of Batefenterol at the human β2-adrenoceptor.

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human β2-adrenoceptor.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Test Compound: this compound.

-

Reference Agonist: Isoproterenol (B85558).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of Batefenterol and isoproterenol in assay buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the cells.

-

Add the PDE inhibitor (IBMX) in assay buffer and pre-incubate for 15-30 minutes.

-

Add the test compound or reference agonist at various concentrations.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement assay.

-

-

Data Analysis: Generate a concentration-response curve by plotting the cAMP signal against the logarithm of the agonist concentration. Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) using non-linear regression (e.g., a four-parameter logistic equation).

In Vivo Bronchoprotection Assay in Guinea Pig (Representative Protocol)

This protocol is representative of methods used to assess the in vivo efficacy and duration of action of a bronchodilator.

Objective: To evaluate the ability of inhaled Batefenterol to protect against acetylcholine-induced bronchoconstriction in guinea pigs.

Materials:

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Anesthetic: Urethane or similar.

-

Bronchoconstrictor Agent: Acetylcholine (ACh) or histamine.

-

Test Compound: Aerosolized this compound.

-

Instrumentation: Ventilator, nebulizer, pressure transducer to measure pulmonary inflation pressure or a whole-body plethysmograph to measure airway resistance.

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy for connection to a ventilator. If measuring pulmonary inflation pressure, cannulate the jugular vein for administration of the bronchoconstrictor.

-

Baseline Measurement: Establish a stable baseline of airway pressure or resistance.

-

Drug Administration: Administer a single dose of aerosolized Batefenterol via the ventilator's inhalation port.

-

Bronchial Challenge: At predetermined time points post-dose (e.g., 1, 6, 24 hours), administer an intravenous challenge of acetylcholine to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: Record the peak increase in pulmonary inflation pressure or airway resistance following the ACh challenge.

-

Data Analysis: Express the bronchoconstrictor response as a percentage of the pre-drug challenge response. Calculate the percent inhibition of bronchoconstriction for each dose of Batefenterol at each time point. Determine the ED50 (the dose providing 50% protection) from the dose-response curve.

Visualizations

Clinical Trial Workflow

The following diagram outlines a typical workflow for a Phase IIb dose-ranging clinical trial for a COPD therapeutic like Batefenterol.

Logical Relationship of Batefenterol's Dual Pharmacology

The core concept of Batefenterol is the integration of two distinct pharmacological actions into a single molecule to achieve superior therapeutic benefit in COPD.

Conclusion

This compound represents a significant advancement in the development of treatments for COPD. Its dual-pharmacology as a MABA offers the potential for improved bronchodilation through a single inhaler. Preclinical data have established its potent and selective activity, while Phase II clinical trials have demonstrated statistically and clinically significant improvements in lung function in COPD patients, with a favorable safety profile.[1][2][3] The data suggest that a 300 µg once-daily dose may be optimal for further development.[1][3] This technical guide provides a comprehensive summary of the available data and methodologies, serving as a valuable resource for researchers and drug development professionals in the field of respiratory medicine.

References

Batefenterol Succinate: A Technical Guide to its Bifunctional MABA Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batefenterol (formerly GSK961081) is a novel, inhaled bifunctional molecule characterized as a Muscarinic Antagonist and Beta-2 Agonist (MABA). This unique pharmacological profile allows for a dual mechanism of action in a single molecule, offering potential advantages in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Batefenterol combines potent antagonism of M2 and M3 muscarinic receptors with agonism of the β2-adrenergic receptor, leading to significant bronchodilation.[1][2][3] This technical guide provides an in-depth overview of the core MABA properties of Batefenterol succinate, including its receptor binding affinity, functional potency, and the experimental methodologies used for their determination.

Introduction

The co-administration of a long-acting muscarinic antagonist (LAMA) and a long-acting β2-agonist (LABA) is a cornerstone of maintenance therapy for COPD.[1] The development of a single molecule possessing both activities, a MABA, represents a streamlined therapeutic approach. Batefenterol was designed to provide the benefits of dual bronchodilation from a single active pharmaceutical ingredient, potentially simplifying treatment regimens and ensuring a consistent dose ratio of the two pharmacophores to the lungs.[2]

Core MABA Properties: Quantitative Data

The bifunctional nature of Batefenterol has been extensively characterized through in vitro pharmacological studies. The following tables summarize the key quantitative data regarding its receptor binding affinity and functional activity.

Table 1: Receptor Binding Affinity of Batefenterol

This table outlines the equilibrium dissociation constant (Ki) of Batefenterol for human recombinant muscarinic (M2 and M3) and β2-adrenergic receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Ki (nM) |

| Human Muscarinic M2 Receptor (hM2) | 1.4 |

| Human Muscarinic M3 Receptor (hM3) | 1.3 |

| Human β2-Adrenergic Receptor (hβ2) | 3.7 |

Data sourced from competition radioligand binding studies.[4]

Table 2: Functional Activity of Batefenterol

This table presents the half-maximal effective concentration (EC50) of Batefenterol, indicating its potency as both a muscarinic antagonist and a β2-agonist in functional assays. A lower EC50 value signifies greater potency.

| Functional Activity | Assay System | EC50 (nM) |

| Muscarinic Antagonist (MA) | Guinea Pig Isolated Trachea | 50 |

| β2-Adrenergic Agonist (BA) | Guinea Pig Isolated Trachea | 25 |

| Combined MABA Activity | Guinea Pig Isolated Trachea | 10 |

The combined MABA effect demonstrates a synergistic or additive potency greater than either individual activity alone.[4]

Table 3: In Vivo Bronchoprotective Effects of Inhaled Batefenterol in Guinea Pigs

This table shows the half-maximal effective dose (ED50) of inhaled Batefenterol required to inhibit bronchoconstrictor responses, highlighting its potent in vivo activity.

| Mechanism | ED50 (µg/mL) |

| Muscarinic Antagonist (MA) | 33.9 |

| β2-Adrenergic Agonist (BA) | 14.1 |

| Combined MABA | 6.4 |

These results confirm the potent and dual mechanism of action of Batefenterol in a relevant animal model.[4]

Signaling Pathways

Batefenterol exerts its therapeutic effects by modulating two distinct signaling pathways in airway smooth muscle cells.

References

- 1. Cooling-induced subsensitivity to carbachol in the tracheal smooth muscle of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. On the use of functional antagonism to estimate dissociation constants for beta adrenergic receptor agonists in isolated guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

Batefenterol Succinate: A Comprehensive Technical Review of Receptor Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (B1667760) succinate (B1194679), also known as GSK961081, is a novel inhaled bifunctional molecule designed for the treatment of chronic obstructive pulmonary disease (COPD). It combines two distinct pharmacophores in a single entity: a muscarinic receptor antagonist and a β2-adrenoceptor agonist.[1][2] This dual mechanism of action targets the two primary pathways of bronchoconstriction in the airways, offering a potentially synergistic approach to bronchodilation. This technical guide provides an in-depth analysis of the receptor affinity and selectivity profile of batefenterol succinate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological interactions.

Receptor Binding Affinity

Batefenterol exhibits high affinity for its target receptors. Radioligand binding studies using human recombinant receptors have demonstrated strong binding to both muscarinic and β2-adrenergic receptors. The equilibrium dissociation constants (Ki) are summarized in the table below.

| Receptor Subtype | Ligand | Ki (nM) |

| Human Muscarinic M2 | Batefenterol | 1.4[1][3][4] |

| Human Muscarinic M3 | Batefenterol | 1.3[1][3][4] |

| Human β2-Adrenoceptor | Batefenterol | 3.7[1][3][4] |

Table 1: Receptor Binding Affinity of Batefenterol

Functional Activity and Selectivity

Functionally, batefenterol acts as a potent agonist at the β2-adrenoceptor and an antagonist at muscarinic receptors. Its functional potency and selectivity have been characterized in various in vitro and ex vivo models.

β2-Adrenoceptor Agonism

In studies measuring cyclic AMP (cAMP) stimulation, batefenterol proved to be a potent agonist of the human β2-adrenoceptor.[1] The EC50 value, which represents the concentration required to elicit 50% of the maximal response, is detailed below.

| Assay | Receptor | EC50 (nM) |

| cAMP Stimulation | Human β2-Adrenoceptor | 0.29[1][4] |

Table 2: Functional Potency of Batefenterol at the β2-Adrenoceptor

Batefenterol demonstrates significant functional selectivity for the β2-adrenoceptor over other β-adrenoceptor subtypes. This selectivity is crucial for minimizing potential off-target cardiovascular side effects.

| Receptor Subtype | Functional Selectivity vs. β2 |

| Human β1-Adrenoceptor | 440-fold[1][4] |

| Human β3-Adrenoceptor | 320-fold[1][4] |

Table 3: Functional Selectivity of Batefenterol for β-Adrenoceptors

Muscarinic Receptor Antagonism and Combined MABA Activity

In isolated guinea pig tracheal tissues, batefenterol demonstrated smooth muscle relaxation through three distinct mechanisms: muscarinic antagonism, β2-adrenoceptor agonism, and a combined MABA (Muscarinic Antagonist and β2-Agonist) effect.[1] The functional potencies for each of these mechanisms are presented below.

| Mechanism | EC50 (nM) |

| Muscarinic Antagonist (MA) | 50.2[1] |

| β2-Adrenoceptor Agonist (BA) | 24.6[1] |

| Combined MABA | 11.0[1] |

Table 4: Functional Potency of Batefenterol in Guinea Pig Trachea

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Radioligand Binding Assays

Competition radioligand binding studies were conducted using human recombinant M2, M3, and β2 receptors to determine the binding affinity of batefenterol.[1] The general workflow for such an assay is as follows:

cAMP Stimulation Assay

The functional agonist activity of batefenterol at β-adrenoceptors was assessed by measuring its ability to stimulate the production of cyclic AMP (cAMP) in cells expressing the recombinant human β1, β2, or β3 adrenoceptors.[1]

Signaling Pathways

Batefenterol's dual pharmacology engages two distinct signaling pathways to induce bronchodilation.

β2-Adrenoceptor Agonist Pathway

As a β2-adrenoceptor agonist, batefenterol stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation.

Muscarinic Receptor Antagonist Action

As a muscarinic antagonist, batefenterol competitively blocks the binding of acetylcholine (B1216132) (ACh) to M3 muscarinic receptors on airway smooth muscle, thereby inhibiting bronchoconstriction.

Conclusion

This compound is a potent, bifunctional molecule with high affinity for both muscarinic and β2-adrenergic receptors. Its profile as a muscarinic antagonist and a highly selective β2-adrenoceptor agonist provides a strong rationale for its development as a dual-acting bronchodilator for the treatment of COPD. The combination of these two pharmacologies in a single molecule ensures their co-localization at the site of action in the airways, which may offer advantages over the co-administration of two separate bronchodilators. Further clinical investigation will continue to elucidate the full therapeutic potential of this novel agent.

References

- 1. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Pharmacology of Batefenterol Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (B1667760) (also known as GSK961081) is a novel bifunctional molecule developed for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] It uniquely combines two distinct pharmacological activities in a single entity: a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[4][5][6] This dual mechanism of action is intended to provide superior bronchodilation compared to monotherapy by targeting two key pathways involved in airway smooth muscle contraction and relaxation.[7] This technical guide provides an in-depth overview of the in vitro pharmacology of Batefenterol Succinate, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Pharmacological Properties

Batefenterol is a potent and selective ligand for both muscarinic acetylcholine (B1216132) receptors (mAChRs) and β2-adrenergic receptors (β2-ARs).[4][5] Its muscarinic antagonist activity blocks the bronchoconstrictor effects of acetylcholine, while its β2-agonist activity stimulates airway smooth muscle relaxation.[7]

Quantitative Data Summary

The in vitro pharmacological profile of Batefenterol has been characterized through a series of binding and functional assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of Batefenterol

This table presents the equilibrium dissociation constants (Ki) of Batefenterol for human muscarinic and β-adrenergic receptors. The Ki value is a measure of the drug's binding affinity to a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Human M2 Muscarinic Receptor | 1.4 | [4][5] |

| Human M3 Muscarinic Receptor | 1.3 | [4][5] |

| Human β2-Adrenoceptor | 3.7 | [4][5] |

Table 2: Functional Potency of Batefenterol

This table summarizes the half-maximal effective concentration (EC50) of Batefenterol in various in vitro functional assays. The EC50 value represents the concentration of a drug that gives half of the maximal response.

| Assay | Parameter | EC50 (nM) | Reference |

| cAMP Stimulation (hβ2-adrenoceptor) | Agonist Activity | 0.29 | [4] |

| Guinea Pig Tracheal Smooth Muscle Relaxation | Muscarinic Antagonist (MA) Activity | 50.2 | [4] |

| Guinea Pig Tracheal Smooth Muscle Relaxation | β2-Adrenoceptor Agonist (BA) Activity | 24.6 | [4] |

| Guinea Pig Tracheal Smooth Muscle Relaxation | Combined MABA Activity | 11 | [4] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assays for Muscarinic and β2-Adrenergic Receptors

This protocol outlines the procedure for determining the binding affinity (Ki) of Batefenterol for human M2, M3, and β2-adrenergic receptors expressed in recombinant cell lines.

a. Materials:

-

Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human M2, M3, or β2-adrenergic receptor.

-

Radioligands:

-

For M2/M3 receptors: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

For β2-adrenoceptors: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.

-

-

Non-specific Binding Ligand: Atropine (for muscarinic receptors) or Propranolol (for β2-adrenoceptors) at a high concentration (e.g., 10 µM).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2 (5-10 mM).

-

Scintillation Cocktail

-

Glass Fiber Filters

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

b. Procedure:

-

Membrane Preparation:

-

Culture the recombinant cells to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membrane suspension.

-

Non-specific Binding: Non-specific binding ligand, radioligand, and cell membrane suspension.

-

Competition Binding: Serial dilutions of this compound, radioligand, and cell membrane suspension.

-

-

The final concentration of the radioligand should be approximately its Kd value for the respective receptor.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Batefenterol concentration.

-

Determine the IC50 value (the concentration of Batefenterol that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for β2-Adrenoceptor Agonist Activity

This protocol describes the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to Batefenterol stimulation to determine its functional potency (EC50) as a β2-adrenoceptor agonist.

a. Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Test Compound: this compound, serially diluted.

-

Stimulation Buffer: Typically Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Lysis Buffer

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well or 384-well plates

-

Plate reader compatible with the chosen assay kit.

b. Procedure:

-

Cell Seeding:

-

Seed the recombinant cells into 96-well or 384-well plates and allow them to adhere overnight.

-

-

Compound Addition:

-

Remove the culture medium and pre-incubate the cells with stimulation buffer for a short period.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (buffer only) and a positive control (e.g., isoproterenol).

-

-

Stimulation:

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay as per the kit protocol. This typically involves the addition of detection reagents and incubation.

-

-

Measurement:

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the Batefenterol concentration.

-

Determine the EC50 value from the resulting sigmoidal dose-response curve.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated β2-adrenoceptor, providing another measure of receptor activation.

a. Materials:

-

Cells: A commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-arrestin cells from DiscoveRx) that co-expresses the human β2-adrenoceptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase).[8]

-

Test Compound: this compound, serially diluted.

-

Assay Medium: As recommended by the cell line provider.

-

Detection Reagents: Substrate for the reporter enzyme, as provided in the assay kit.

-

96-well or 384-well plates

-

Luminometer

b. Procedure:

-

Cell Seeding:

-

Seed the β-arrestin recruitment assay cells into 96-well or 384-well plates according to the manufacturer's protocol.

-

-

Compound Addition:

-

Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control agonist.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection:

-

Add the detection reagents to each well as per the kit instructions.

-

Incubate for a further period at room temperature to allow the enzymatic reaction to proceed.

-

-

Measurement:

-

Measure the chemiluminescent signal using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the Batefenterol concentration.

-

Determine the EC50 value from the resulting sigmoidal dose-response curve.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the in vitro pharmacology of this compound.

Caption: Signaling pathways of Batefenterol's dual pharmacology.

Caption: General experimental workflow for in vitro characterization.

Caption: Logical flow of Batefenterol's dual action leading to bronchodilation.

Conclusion

The in vitro pharmacological profile of this compound demonstrates its potent and balanced dual activity as a muscarinic antagonist and a β2-adrenoceptor agonist. The high binding affinity for both M2/M3 and β2 receptors, coupled with potent functional activity, supports its development as a novel treatment for COPD. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other bifunctional molecules in the field of respiratory drug discovery.

References

- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new class of bronchodilator improves lung function in COPD: a trial with GSK961081 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Batefenterol Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batefenterol is a novel bifunctional molecule that exhibits both muscarinic antagonist and β2-adrenergic agonist activities, making it a promising candidate for the treatment of chronic obstructive pulmonary disease (COPD). This technical guide provides a detailed overview of the core synthesis pathway for Batefenterol and its subsequent conversion to the succinate (B1194679) salt. The synthesis involves a multi-step process commencing with the construction of key intermediates, followed by a convergent fragment coupling and final deprotection. This document outlines the chemical reactions, reagents, and general conditions based on published scientific literature. Quantitative data, where available, is summarized, and detailed experimental protocols are provided for the key transformations. Furthermore, a schematic representation of the synthetic workflow and the dual signaling pathway of Batefenterol are illustrated using Graphviz diagrams.

Introduction

Batefenterol (GSK961081) is a long-acting muscarinic antagonist (LAMA) and long-acting β2-agonist (LABA) combined in a single molecule. This dual pharmacology offers the potential for enhanced bronchodilation and a simplified treatment regimen for COPD patients. The chemical name for Batefenterol is (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. This guide focuses on the chemical synthesis of the active pharmaceutical ingredient (API) and its succinate salt form.

Overall Synthesis Strategy

The synthesis of Batefenterol is accomplished through a convergent approach, which involves the independent synthesis of two key fragments followed by their coupling. The main fragments are:

-

Fragment A: piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

-

Fragment B: (R)-5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one

The overall synthetic workflow can be visualized as follows:

Batefenterol Succinate: A Technical Guide to its Chemical Structure, Properties, and Dual Pharmacological Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol Succinate (B1194679) (formerly GSK961081D) is a first-in-class inhaled bifunctional molecule, acting as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA). This dual pharmacology offers a novel therapeutic approach for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) by targeting two key pathways involved in bronchoconstriction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling mechanisms of Batefenterol Succinate. Detailed experimental protocols for its characterization are also presented to aid in further research and development.

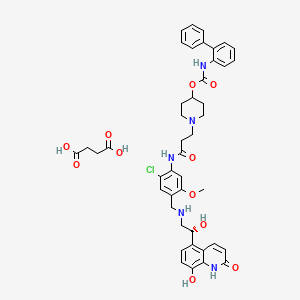

Chemical Structure and Physicochemical Properties

This compound is the succinate salt of the active moiety, Batefenterol. The chemical structure of Batefenterol is characterized by a carbamate (B1207046) linker connecting a substituted quinolinone head, responsible for the β2-agonist activity, to a biphenyl (B1667301) carbamate tail, which confers muscarinic antagonist properties.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate succinate | N/A |

| Synonyms | GSK-961081D, TD-5959 | N/A |

| CAS Number | 945905-37-3 | N/A |

| Molecular Formula | C44H48ClN5O11 | N/A |

| Molecular Weight | 858.34 g/mol | N/A |

| Predicted Water Solubility | 0.00363 mg/mL | --INVALID-LINK-- |

| Predicted logP | 4.34 | --INVALID-LINK-- |

| Predicted pKa (Strongest Acidic) | 8.49 | --INVALID-LINK-- |

| Predicted pKa (Strongest Basic) | 9.02 | --INVALID-LINK-- |

Note: Physicochemical properties such as water solubility, logP, and pKa are predicted values and may not represent experimentally determined data.

Pharmacological Properties

Batefenterol exhibits high affinity for both muscarinic M3 receptors and β2-adrenergic receptors. Its dual action allows for potent bronchodilation through two distinct mechanisms: antagonism of acetylcholine-induced bronchoconstriction via M3 receptor blockade and stimulation of airway smooth muscle relaxation via β2-adrenoceptor activation.

Table 2: In Vitro Pharmacological Profile of Batefenterol (Active Moiety)

| Parameter | Receptor | Value | Source |

| Binding Affinity (Ki) | Human Muscarinic M2 | 1.4 nM | [1] |

| Human Muscarinic M3 | 1.3 nM | [1] | |

| Human β2-Adrenoceptor | 3.7 nM | [1] | |

| Functional Potency (EC50) | Human β2-Adrenoceptor (cAMP stimulation) | 0.29 nM | [1] |

| Guinea Pig Trachea (Muscarinic Antagonism) | 50.2 nM | [1] | |

| Guinea Pig Trachea (β2-Agonism) | 24.6 nM | [1] | |

| Guinea Pig Trachea (Combined MABA effect) | 11.0 nM | [1] |

Signaling Pathways

Batefenterol's dual mechanism of action involves the modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.

β2-Adrenergic Receptor Agonism

As a β2-adrenergic receptor agonist, Batefenterol mimics the action of endogenous catecholamines like epinephrine. Binding of Batefenterol to the β2-adrenergic receptor on airway smooth muscle cells leads to the activation of the stimulatory G-protein, Gs. This initiates a signaling cascade resulting in the relaxation of the smooth muscle and bronchodilation.

Muscarinic M3 Receptor Antagonism

As a muscarinic M3 receptor antagonist, Batefenterol competitively blocks the binding of acetylcholine, a key neurotransmitter that mediates bronchoconstriction. By inhibiting the M3 receptor on airway smooth muscle, Batefenterol prevents the signaling cascade that leads to muscle contraction.

Experimental Protocols

The following protocols are based on the methodologies described in the pharmacological characterization of GSK-961081 (Batefenterol)[1].

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of Batefenterol for its target receptors.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from Chinese hamster ovary (CHO) cells stably expressing recombinant human muscarinic M2 or M3 receptors, or human embryonic kidney (HEK)293 cells expressing human β2-adrenoceptors are prepared.

-

Reaction Mixture: For muscarinic receptor binding, membranes are incubated with the radioligand [³H]N-methylscopolamine. For β2-adrenoceptor binding, [³H]dihydroalprenolol is used. The reaction is carried out in a buffer solution containing various concentrations of this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand is separated from the free form by rapid vacuum filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Stimulation)

This assay is used to determine the functional potency (EC50) of Batefenterol as a β2-adrenergic receptor agonist by measuring the production of cyclic AMP (cAMP).

Detailed Methodology:

-

Cell Culture: CHO cells stably expressing the human β2-adrenergic receptor are cultured to confluence in appropriate multi-well plates.

-

Compound Treatment: The cells are then treated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Incubation: The cells are incubated for a specific time at 37°C to allow for cAMP production.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP produced is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is determined from this curve.

Conclusion

This compound represents a significant advancement in the development of therapies for obstructive airway diseases. Its unique bifunctional mechanism, combining muscarinic antagonism and β2-adrenergic agonism in a single molecule, provides a powerful and targeted approach to bronchodilation. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working to further understand and develop this promising therapeutic agent.

References

Early-Phase Research on Batefenterol Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (B1667760) succinate (B1194679) is a novel investigational bifunctional molecule that exhibits both muscarinic antagonist and β2-adrenergic agonist activities.[1][2][3] Developed for the potential treatment of chronic obstructive pulmonary disease (COPD), batefenterol (also known as GSK961081) represents a therapeutic approach that combines two established mechanisms of bronchodilation in a single molecule.[1][4][5] This document provides an in-depth technical overview of the early-phase research on batefenterol succinate, summarizing key preclinical and clinical findings, and detailing the experimental methodologies employed in its initial evaluation.

Mechanism of Action

Batefenterol is a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[6] Its dual pharmacology is designed to provide enhanced bronchodilation compared to monotherapy with either a muscarinic antagonist or a β2-agonist alone.[4][7] The molecule is composed of a muscarinic antagonist and a β2-agonist moiety connected by an inert linker.[7] This design ensures the co-localization of both pharmacological activities at the site of action in the airways.[7]

The muscarinic antagonist component of batefenterol primarily targets M2 and M3 muscarinic receptors in the airways, inhibiting acetylcholine-induced bronchoconstriction.[1][5] The β2-adrenergic agonist component stimulates β2-adrenergic receptors on airway smooth muscle cells, leading to relaxation and bronchodilation.[1] Preclinical studies have demonstrated a synergistic interaction between these two mechanisms, resulting in a more potent and sustained bronchorelaxant effect.[7]

Preclinical Research

In Vitro Pharmacology

The preclinical pharmacological profile of batefenterol was extensively characterized through a series of in vitro assays to determine its binding affinity and functional activity at muscarinic and β-adrenergic receptors.

Experimental Protocols:

-

Radioligand Binding Assays: Competition radioligand binding studies were conducted using human recombinant receptors (hM2, hM3, and hβ2) to determine the binding affinity (Ki) of batefenterol.[1]

-

cAMP Stimulation Assay: The functional agonist activity of batefenterol at β-adrenergic receptors was assessed by measuring the stimulation of cyclic AMP (cAMP) levels in cells expressing human recombinant β1, β2, and β3 adrenoceptors.[1][8] The potency (EC50) and selectivity were determined from concentration-response curves.

-

Isolated Tissue Assays: The functional effects of batefenterol were evaluated in isolated guinea pig tracheal tissues.[1][8] Smooth muscle relaxation was measured in response to batefenterol alone (MABA effect), in the presence of a muscarinic agonist (MA effect), and in the presence of a β-blocker (BA effect).[1]

Quantitative Data:

| Assay | Receptor/Tissue | Parameter | Value | Reference |

| Radioligand Binding | hM2 Muscarinic Receptor | Ki | 1.4 nM | [1][6][8][9] |

| hM3 Muscarinic Receptor | Ki | 1.3 nM | [1][6][8][9] | |

| hβ2-Adrenoceptor | Ki | 3.7 nM | [1][6][8][9] | |

| cAMP Stimulation | hβ2-Adrenoceptor | EC50 | 0.29 nM | [1][8][9][10] |

| hβ1-Adrenoceptor | Functional Selectivity (vs. hβ2) | 440-fold | [1][8][9][10] | |

| hβ3-Adrenoceptor | Functional Selectivity (vs. hβ2) | 320-fold | [1][8][9][10] | |

| Isolated Guinea Pig Trachea | Smooth Muscle Relaxation (MA) | EC50 | 50.2 nM | [1] |

| Smooth Muscle Relaxation (BA) | EC50 | 24.6 nM | [1] | |

| Smooth Muscle Relaxation (MABA) | EC50 | 11 nM | [1][10] |

In Vivo Pharmacology

The bronchoprotective effects and systemic activity of inhaled batefenterol were assessed in guinea pig models.

Experimental Protocols:

-

Bronchoprotection Assay: The ability of inhaled batefenterol to protect against bronchoconstriction induced by various agents was evaluated in guinea pigs.[1] The dose required to produce 50% of the maximal effect (ED50) was determined.

-

Systemic Side Effect Assessment: The systemic effects of batefenterol were evaluated by measuring its impact on salivation (antisialagogue effects, a muscarinic antagonist-mediated side effect) and blood pressure (hypotensive effects, a β2-agonist-mediated side effect).[1] The lung selectivity index was calculated by comparing the dose required for bronchoprotection to the dose causing systemic side effects.[1]

Quantitative Data:

| Assay | Effect | Parameter | Value | Reference |

| Guinea Pig Bronchoprotection | Muscarinic Antagonist (MA) | ED50 | 33.9 µg/ml | [1] |

| β2-Agonist (BA) | ED50 | 14.1 µg/ml | [1] | |

| MABA | ED50 | 6.4 µg/ml | [1][10] | |

| Lung Selectivity Index | vs. Tiotropium (antisialagogue) | - | 55- to 110-fold greater | [1] |

| vs. Salmeterol (hypotension) | - | 10-fold greater | [1] |

Early-Phase Clinical Research

Phase IIb Dose-Finding Study (NCT02570165)

A randomized, double-blind, placebo-controlled, active-comparator, Phase IIb study was conducted to evaluate the dose-response, efficacy, and safety of batefenterol in patients with COPD.[2][11]

Experimental Protocol:

-

Study Design: A multicenter, parallel-group study where patients were randomized to receive one of five doses of batefenterol (37.5, 75, 150, 300, or 600 µg), placebo, or umeclidinium/vilanterol (UMEC/VI) 62.5/25 µg, all administered once daily via a dry powder inhaler for 42 days.[2][5][11]

-

Patient Population: Patients aged ≥40 years with a diagnosis of COPD and a post-bronchodilator FEV1 of ≥30% and ≤70% of the predicted normal value.[5][11]

-

Efficacy Endpoints: The primary endpoint was the weighted-mean FEV1 over 0-6 hours post-dose on day 42.[2][11] The secondary endpoint was the trough FEV1 on day 42.[2][11]

-

Safety Assessments: Safety was monitored through the incidence of adverse events (AEs), 12-lead electrocardiograms (ECGs), vital signs, and laboratory assessments.

Efficacy Results:

All doses of batefenterol demonstrated statistically and clinically significant improvements in lung function compared to placebo.[5][11] The improvements in FEV1 with batefenterol doses of 150 µg and higher were comparable to those observed with the active comparator, UMEC/VI.[5][11]

| Treatment Group | Change from Baseline in Weighted-Mean FEV1 (0-6h) on Day 42 (mL) vs. Placebo | Change from Baseline in Trough FEV1 on Day 42 (mL) vs. Placebo | Reference |

| Batefenterol 37.5 µg | 191.1 | 182.2 | [11] |

| Batefenterol 75 µg | 225.2 | 196.4 | [11] |

| Batefenterol 150 µg | 258.9 | 220.2 | [11] |

| Batefenterol 300 µg | 292.8 | 244.8 | [11] |

| Batefenterol 600 µg | 289.4 | 239.3 | [11] |

| UMEC/VI 62.5/25 µg | 262.2 | 211.0 | [11] |

Safety and Tolerability:

Batefenterol was generally well tolerated, with no new safety signals identified.[5][11] The most commonly reported adverse events in the batefenterol groups were cough and dysgeusia.[5] There were no clinically relevant effects on laboratory parameters, vital signs, or ECGs.[5]

Pharmacokinetics and Pharmacodynamics (PK/PD) Substudy

A substudy of a randomized trial characterized the population pharmacokinetics and pharmacodynamics of batefenterol in patients with moderate-to-severe COPD.[7][12]

Experimental Protocol:

-

Dosing Regimens: Three once-daily doses (100, 400, and 800 µg) and three twice-daily doses (100, 200, and 400 µg) of batefenterol were investigated.[7][12]

-

Pharmacokinetic Sampling: Blood samples were collected at various time points after dosing to determine the plasma concentration of batefenterol.[7]

-

Pharmacodynamic Assessments: The relationship between batefenterol plasma concentrations and FEV1 response, as well as cardiac-related safety parameters, was evaluated.[7][12]

PK/PD Modeling and Results:

-

A two-compartment disposition model with first-order absorption adequately described the plasma concentration-time data for batefenterol.[7][12]

-

An empirical maximum-effects (Emax) model was used to describe the relationship between FEV1 response and baseline FEV1.[7][12]

-

No clear relationships were observed between batefenterol plasma levels and cardiac-related safety parameters.[7][12]

Conclusion

Early-phase research on this compound has established its dual-pharmacology as a muscarinic antagonist and β2-adrenergic agonist. Preclinical studies demonstrated potent and selective activity at the target receptors, leading to significant and sustained bronchodilation in animal models with a favorable lung selectivity profile. Phase II clinical trials in patients with COPD have shown that batefenterol produces clinically meaningful improvements in lung function and is well tolerated. The dose-finding study suggested that batefenterol 300 µg may be the optimal dose for further development.[5][11] These findings support the continued investigation of batefenterol as a potential novel treatment for COPD.

References

- 1. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Dual-pharmacology muscarinic antagonist and β₂ agonist molecules for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Batefenterol Succinate: A Comprehensive Guide to Preclinical and Clinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol succinate (B1194679) (GSK961081) is an investigational bifunctional molecule that exhibits both muscarinic receptor antagonist and β₂-adrenoceptor agonist (MABA) properties.[1] This dual pharmacology makes it a promising candidate for the treatment of chronic obstructive pulmonary disease (COPD), as it targets two key pathways involved in bronchoconstriction. This document provides a detailed overview of the experimental protocols used to characterize Batefenterol succinate, from in vitro receptor binding and functional assays to clinical trial designs.

Mechanism of Action

Batefenterol acts as a muscarinic receptor antagonist, blocking the bronchoconstrictor effects of acetylcholine (B1216132) on M₂ and M₃ receptors in the airways. Simultaneously, it functions as a β₂-adrenoceptor agonist, stimulating these receptors on airway smooth muscle to induce bronchodilation.[1] This combined action is hypothesized to provide superior bronchodilation compared to single-agent therapies.

Data Presentation

In Vitro Pharmacological Profile

The in vitro activity of Batefenterol was characterized through radioligand binding assays and functional assays in various cell and tissue systems.

| Assay Type | Target | Parameter | Value (nM) |

| Radioligand Binding | Human M₂ Receptor | Kᵢ | 1.4 |

| Radioligand Binding | Human M₃ Receptor | Kᵢ | 1.3 |

| Radioligand Binding | Human β₂-Adrenoceptor | Kᵢ | 3.7 |

| Functional Assay (cAMP Stimulation) | Human β₂-Adrenoceptor | EC₅₀ | 0.29 |

| Guinea Pig Trachea (Muscarinic Antagonism) | M₃ Receptor | EC₅₀ | 50.2 |

| Guinea Pig Trachea (β₂-Agonism) | β₂-Adrenoceptor | EC₅₀ | 24.6 |

| Guinea Pig Trachea (Combined MABA) | M₃ and β₂ Receptors | EC₅₀ | 11 |

Table 1: In vitro pharmacological data for this compound. Data sourced from Hegde SS, et al. (2014).[1]

Clinical Efficacy in COPD (Phase IIb)

A dose-finding study (NCT02570165) evaluated the efficacy of once-daily inhaled Batefenterol in patients with moderate to severe COPD over 42 days.

| Treatment Group | Change from Baseline in Weighted-Mean FEV₁ (0-6h) on Day 42 (mL) | Change from Baseline in Trough FEV₁ on Day 42 (mL) |

| Batefenterol 37.5 µg | 191.1 | 182.2 |

| Batefenterol 75 µg | 234.5 | 201.3 |

| Batefenterol 150 µg | 267.8 | 223.5 |

| Batefenterol 300 µg | 292.8 | 244.8 |

| Batefenterol 600 µg | 285.4 | 239.7 |

| Placebo | - | - |

| Umeclidinium/Vilanterol 62.5/25 µg | Comparable to Batefenterol ≥150 µg | Comparable to Batefenterol ≥150 µg |

Table 2: Efficacy of Batefenterol in a Phase IIb clinical trial in patients with COPD. Improvements shown are relative to placebo.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for human M₂, M₃, and β₂ receptors.

Materials:

-

Membrane preparations from cells stably expressing human recombinant M₂, M₃, or β₂ receptors.

-

Radioligands: [³H]-N-methylscopolamine (for M₂/M₃) or [³H]-CGP-12177 (for β₂).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

In a 96-well plate, add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of the appropriate radioligand to each well.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Kᵢ value from the IC₅₀ value (concentration of Batefenterol that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional cAMP Stimulation Assay

Objective: To determine the functional potency (EC₅₀) of this compound as a β₂-adrenoceptor agonist.

Materials:

-

CHO-K1 cells stably transfected with the human β₂-adrenoceptor.

-

This compound.

-

cAMP assay kit (e.g., HTRF-based).

-

Cell culture medium.

Protocol:

-

Plate the CHO-K1-hβ₂ cells in a 96-well plate and allow them to adhere.

-

Incubate the cells with increasing concentrations of this compound for a specified time (e.g., 20 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the Batefenterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Guinea Pig Isolated Trachea Relaxation Assay

Objective: To evaluate the functional activity of this compound as a muscarinic antagonist and a β₂-adrenoceptor agonist in a native tissue system.

Materials:

-

Male Hartley guinea pigs.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Histamine (B1213489) or Methacholine (B1211447) (contractile agents).

-

Propranolol (B1214883) (β-blocker, for muscarinic antagonist assessment).

-

This compound.

-

Organ bath system with isometric force transducers.

Protocol:

-

Isolate the trachea from a euthanized guinea pig and prepare tracheal rings.

-

Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Allow the tissues to equilibrate under a resting tension of 1 g.

-

For Muscarinic Antagonist Activity: Pre-treat the tissues with propranolol to block β-adrenoceptors. Pre-contract the tissues with a submaximal concentration of histamine or methacholine. Once a stable contraction is achieved, add cumulative concentrations of this compound and measure the relaxation.

-

For β₂-Agonist Activity: Pre-contract the tissues with histamine or methacholine. Add cumulative concentrations of this compound and measure the relaxation.

-

For Combined MABA Activity: Pre-contract the tissues with histamine or methacholine without any pre-treatment. Add cumulative concentrations of this compound and measure the relaxation.

-

Calculate the EC₅₀ values from the concentration-response curves for each condition.

Phase IIb Clinical Trial in COPD (NCT02570165)

Objective: To assess the dose-response, efficacy, and safety of once-daily inhaled Batefenterol in patients with moderate to severe COPD.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Patients aged ≥ 40 years with a diagnosis of COPD.

Interventions:

-

This compound: 37.5, 75, 150, 300, or 600 µg, administered once daily via a dry powder inhaler.

-

Placebo.

-

Active comparator: Umeclidinium/Vilanterol (UMEC/VI) 62.5/25 µg.

Duration: 42 days of treatment.

Primary Endpoint: Change from baseline in weighted-mean forced expiratory volume in 1 second (FEV₁) over 0-6 hours post-dose on Day 42.

Secondary Endpoint: Change from baseline in trough FEV₁ on Day 42.

Protocol Outline:

-

Screening and Run-in: Eligible patients undergo a screening period and a 2-week single-blind placebo run-in period.

-

Randomization: Patients are randomized to one of the seven treatment arms.

-

Treatment Period: Patients self-administer the assigned treatment once daily for 42 days.

-

Efficacy Assessments: Spirometry (FEV₁) is performed at baseline and on Day 42 at specified time points post-dose.

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.

-

Data Analysis: The primary and secondary endpoints are analyzed to determine the dose-response relationship and compare the efficacy of Batefenterol with placebo and the active comparator.

Visualizations

References

In Vitro Pharmacology of Batefenterol Succinate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batefenterol (also known as GSK961081) is a first-in-class inhaled bifunctional molecule possessing both muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist and β2-adrenergic receptor (β2-AR) agonist properties, classifying it as a Muscarinic Antagonist and β2-Agonist (MABA).[1][2] This dual pharmacology is designed to provide optimal bronchodilation for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) by targeting two validated pathways in a single molecule.[3][4] These application notes provide a detailed overview of the in vitro assay methodologies used to characterize the pharmacological profile of Batefenterol, including receptor binding affinity and functional activity at its primary targets. The protocols are intended to guide researchers in the replication and adaptation of these methods for drug discovery and development purposes.

Data Presentation: Quantitative In Vitro Pharmacology of Batefenterol

The in vitro pharmacological profile of Batefenterol has been characterized through a series of binding and functional assays to determine its affinity and potency at human recombinant muscarinic and adrenergic receptors.

Table 1: Receptor Binding Affinity of Batefenterol

This table summarizes the binding affinity of Batefenterol for human muscarinic (M2 and M3) and β2-adrenergic receptors, as determined by competition radioligand binding studies. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| Human M2 | [3H]-N-Methylscopolamine | CHO-K1 | 1.4 | [1][2] |

| Human M3 | [3H]-N-Methylscopolamine | CHO-K1 | 1.3 | [1][2] |

| Human β2-AR | [3H]-CGP12177 | HEK293 | 3.7 | [1][2] |

Table 2: Functional Activity of Batefenterol

This table presents the functional potency of Batefenterol as a β2-AR agonist and an M3 mAChR antagonist. The half-maximal effective concentration (EC50) indicates the concentration of the drug that elicits 50% of the maximal response.

| Assay Type | Target | Measured Parameter | Cell Line/Tissue | Potency (EC50, nM) | Reference |

| β2-AR Agonism | Human β2-AR | cAMP Stimulation | CHO-K1 | 0.29 | [1][2] |

| M3 Antagonism | Guinea Pig M3 | Smooth Muscle Relaxation | Isolated Trachea | 50 | [1] |

| β2-AR Agonism | Guinea Pig β2-AR | Smooth Muscle Relaxation | Isolated Trachea | 25 | [1] |

| Combined MABA | M3 & β2-AR | Smooth Muscle Relaxation | Isolated Trachea | 10 | [1] |

Batefenterol demonstrates high functional selectivity for the β2-adrenoceptor, with 440-fold and 320-fold selectivity over β1- and β3-adrenoceptors, respectively.[2]

Signaling Pathways of Batefenterol

Batefenterol's dual mechanism of action involves the simultaneous modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells, leading to bronchodilation.

References

- 1. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 3. GPCR β-Arrestin Product Solutions [discoverx.com]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Batefenterol Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batefenterol (GSK961081) is a novel bifunctional molecule that exhibits both muscarinic acetylcholine (B1216132) receptor antagonist (M2 and M3) and β2-adrenoreceptor agonist properties in a single compound.[1] This dual pharmacology makes it a promising candidate for the treatment of chronic obstructive pulmonary disease (COPD), aiming to provide enhanced bronchodilation compared to single-mechanism agents.[1] These application notes provide a summary of preclinical in vivo data and a protocol for assessing the efficacy of Batefenterol Succinate in a relevant animal model.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of Batefenterol (GSK961081) in a guinea pig bronchoprotection assay. The data is derived from a key preclinical study and illustrates the compound's potency via its dual mechanism of action.

Table 1: In Vivo Efficacy of Inhaled Batefenterol (GSK961081) in Guinea Pig Bronchoprotection Assay

| Pharmacological Mechanism | Effective Dose (ED50) (µg/mL) |

| Muscarinic Antagonist (MA) | 33.9 |

| β2-Agonist (BA) | 14.1 |

| MABA (Dual Action) | 6.4 |

Data from Nials et al., 2014. The ED50 represents the concentration of the inhaled aerosol that produces 50% of the maximal bronchoprotective effect.[1]

Experimental Protocols

This section details the methodology for a bronchoprotection assay in guinea pigs, a standard model for evaluating bronchodilator efficacy.

Guinea Pig Bronchoprotection Assay

Objective: To assess the dose-dependent bronchoprotective effects of inhaled this compound against induced bronchoconstriction.

Animal Model: Male Dunkin-Hartley guinea pigs.

Materials:

-

This compound solution for nebulization

-

Vehicle control (e.g., saline)

-

Bronchoconstrictor agent (e.g., acetylcholine, histamine)

-

Whole-body plethysmography system

-

Nebulizer system calibrated for guinea pig inhalation exposure

Procedure:

-

Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week prior to the experiment.

-

Baseline Measurement: Place each guinea pig in a whole-body plethysmograph to measure baseline airway resistance.

-

Drug Administration:

-

Divide animals into treatment groups (e.g., vehicle control, and multiple dose levels of this compound).

-

Expose each animal to an aerosol of the designated treatment generated by a nebulizer for a fixed period. The study by Nials et al. (2014) used specific concentrations of Batefenterol in the nebulizer to achieve the desired lung deposition.[1]

-

-

Bronchoconstrictor Challenge: At a specified time point post-treatment, challenge the animals with an inhaled bronchoconstrictor agent.

-

Airway Response Measurement: Continuously measure airway resistance using the plethysmography system during and after the bronchoconstrictor challenge.

-

Data Analysis:

-

Calculate the percentage inhibition of the bronchoconstrictor response for each treatment group compared to the vehicle control.

-

Determine the ED50 value by plotting the dose-response curve.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of Batefenterol and the experimental workflow for the in vivo bronchoprotection assay.

Caption: Batefenterol's dual signaling pathway.

Caption: In vivo bronchoprotection assay workflow.

References

Application Notes and Protocols for the Analytical Quantification of Batefenterol Succinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Batefenterol Succinate in various matrices. The protocols are intended to serve as a comprehensive guide for researchers involved in the development and quality control of this novel bifunctional muscarinic antagonist and β₂-agonist.

Overview of Analytical Techniques

The primary analytical methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). These techniques are essential for pharmacokinetic studies, formulation analysis, and stability testing.

-

LC-MS/MS is the preferred method for determining low concentrations of Batefenterol in biological matrices, such as plasma, due to its high sensitivity and selectivity. A validated method has been established with a Lower Limit of Quantification (LLQ) of 25 pg/mL in plasma.[1]

-

HPLC with UV detection is suitable for the analysis of higher concentration samples, such as in bulk drug substance and pharmaceutical formulations. A stability-indicating HPLC method is crucial for assessing the purity and stability of this compound.

-

Chiral HPLC is necessary to separate and quantify the enantiomers of Batefenterol, as stereoisomers can exhibit different pharmacological activities. Chiral analysis has been performed using HPLC-MS/MS following chiral derivatization.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods used for this compound.

| Parameter | LC-MS/MS (in Plasma) | HPLC-UV (for Bulk/Formulation) | Chiral HPLC-MS/MS |

| Analyte | Batefenterol | This compound | Batefenterol Enantiomers |

| Matrix | Human Plasma | Bulk Drug, Tablets | Plasma (post-derivatization) |

| Lower Limit of Quantification (LLQ) | 25 pg/mL[1] | Method Dependent | Method Dependent |

| Linearity Range | To be established during validation | To be established during validation | To be established during validation |

| Accuracy & Precision | To be established during validation | To be established during validation | To be established during validation |

| Sample Preparation | Protein Precipitation[1] | Dissolution in a suitable solvent | Protein Precipitation, Derivatization[1] |

Experimental Protocols

Protocol 1: Quantification of Batefenterol in Human Plasma using LC-MS/MS

This protocol describes a method for the sensitive quantification of Batefenterol in human plasma, suitable for pharmacokinetic studies.

1.1. Materials and Reagents

-

Batefenterol reference standard

-

Internal Standard (IS) (e.g., a structurally similar molecule or a stable isotope-labeled Batefenterol)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K₂EDTA)

1.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

1.3. LC-MS/MS Conditions (Typical)

-

LC System: Agilent 1200 series or equivalent

-

Column: ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: API 3000 triple quadrupole or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: To be determined by infusing a standard solution of Batefenterol and the IS.

1.4. Method Validation The method should be validated according to regulatory guidelines, assessing selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Batefenterol Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and a model protocol for the quantitative analysis of Batefenterol (B1667760) Succinate in pharmaceutical preparations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Batefenterol is a novel bifunctional molecule with both muscarinic antagonist and β₂-agonist properties, developed for the treatment of chronic obstructive pulmonary disease (COPD)[1][2][3][4]. Accurate and precise analytical methods are crucial for quality control, stability testing, and formulation development. While specific validated methods for Batefenterol Succinate are not widely published, this document outlines a robust starting point for method development and validation based on established chromatographic principles. The provided protocol is illustrative and should be fully validated by the end-user.

Introduction to this compound Analysis

This compound (also known as GSK961081) is a complex molecule requiring a reliable analytical method to ensure its identity, purity, and strength in drug substances and products. HPLC is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. For a molecule like Batefenterol, an RP-HPLC method is suitable due to its polarity and molecular weight.

Pharmacokinetic studies have utilized highly sensitive methods like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for the determination of Batefenterol in biological matrices such as plasma[5]. These methods are essential for understanding the absorption, distribution, metabolism, and excretion of the drug. For routine quality control of the drug substance and product, a more accessible HPLC-UV method is often preferred.

Illustrative HPLC Method Parameters

The following parameters are proposed as a starting point for the development of an HPLC method for this compound. Optimization will be necessary to achieve desired separation and peak characteristics.

| Parameter | Recommended Condition |

| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |